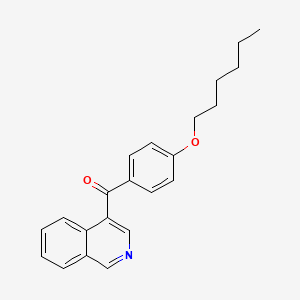

4-(4-Hexyloxybenzoyl)isoquinoline

描述

Significance of Isoquinoline (B145761) Core Structures in Medicinal and Organic Chemistry

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal and organic chemistry. researchgate.netnist.gov Its prevalence in a vast array of natural products, particularly alkaloids, has cemented its importance. researchgate.netwikipedia.org The unique structural and electronic properties of the isoquinoline nucleus make it a versatile building block for the design and synthesis of novel therapeutic agents and functional materials.

In medicinal chemistry, isoquinoline derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. researchgate.netnih.gov These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. researchgate.netnist.gov The ability of the isoquinoline core to be readily functionalized at various positions allows for the fine-tuning of its biological activity, making it a favored template in drug discovery. nist.govwikipedia.org For instance, the introduction of different substituents can modulate the compound's interaction with biological targets, leading to enhanced potency and selectivity.

From an organic synthesis perspective, the construction of the isoquinoline skeleton has been a subject of intense research, leading to the development of numerous named reactions and innovative synthetic methodologies. nih.govnih.gov These synthetic efforts have not only provided access to a diverse range of isoquinoline derivatives but have also contributed to the broader field of organic chemistry by introducing novel reaction pathways and catalytic systems. nih.gov Beyond pharmaceuticals, isoquinoline derivatives are also utilized in material science as components of dyes, fluorescent sensors, and catalysts.

Historical Context of Isoquinoline Derivatives in Chemical Synthesis and Biological Exploration

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar. chemicalbook.com This discovery opened the door to the exploration of a new class of heterocyclic compounds. Early research focused on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids, such as papaverine (B1678415) and morphine, which possess potent physiological effects. mdpi.com These findings spurred significant interest in the synthesis of these and other related molecules.

The development of classical synthetic methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provided the foundational tools for constructing the isoquinoline framework. chemicalbook.com These methods, which often involve the cyclization of β-phenylethylamine derivatives, have been continuously refined and expanded upon over the decades.

The biological exploration of isoquinoline derivatives has evolved from the study of natural alkaloids to the rational design of synthetic analogs with improved therapeutic profiles. The recognition of the isoquinoline scaffold as a "privileged structure" has led to its incorporation into a multitude of drug candidates targeting a wide range of diseases. nih.gov Modern research continues to uncover new biological activities and applications for isoquinoline derivatives, driven by advances in synthetic chemistry, computational modeling, and high-throughput screening.

Detailed Research Findings on 4-(4-Hexyloxybenzoyl)isoquinoline

While the isoquinoline framework is of significant interest, detailed research findings specifically for the compound This compound are not extensively reported in publicly available scientific literature. However, by examining related structures, we can infer its likely chemical properties and potential areas of research interest. The synthesis of similar compounds, such as 4-(4-propoxybenzoyl)isoquinoline, typically involves the acylation of the isoquinoline ring at the 4-position with a substituted benzoyl chloride.

Interactive Data Table: Physicochemical Properties of Isoquinoline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Isoquinoline | C₉H₇N | 129.16 | Colorless oily liquid |

| 4-Bromoisoquinoline (B23445) | C₉H₆BrN | 208.06 | Not specified |

| 4-(4-Propoxybenzoyl)isoquinoline | C₁₉H₁₇NO₂ | 291.35 | Not specified |

Note: Data for this compound is not available. The table presents data for the parent isoquinoline and closely related compounds to provide context.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-hexoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-19-12-10-17(11-13-19)22(24)21-16-23-15-18-8-5-6-9-20(18)21/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSLESLRWSRRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzoylisoquinoline Derivatives

Strategies for Constructing the Isoquinoline (B145761) Skeleton Relevant to 4-Substitution

The formation of the isoquinoline core is a fundamental step in the synthesis of 4-(4-hexyloxybenzoyl)isoquinoline. Several classical and contemporary methods can be employed, with the choice often depending on the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction and its Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgwikipedia.org This reaction typically yields 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline. wikipedia.orgwikipedia.org

The general mechanism involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgpharmaguideline.com The reaction proceeds through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org For the synthesis of 4-substituted isoquinolines, the starting β-phenylethylamine would need to possess a substituent at the appropriate position that would ultimately become the C-4 position of the isoquinoline ring.

Variants of this reaction, such as the Pictet-Gams reaction, utilize a β-hydroxy-β-phenylethylamide, which undergoes dehydration during the cyclization to directly afford the isoquinoline. wikipedia.orgpharmaguideline.com Microwave-assisted Bischler-Napieralski reactions have been shown to improve yields and reduce reaction times, offering a more efficient route to libraries of substituted isoquinolines. organic-chemistry.org

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

| Dehydrating Agent | Conditions | Product | Reference |

| POCl₃ | Refluxing acidic conditions | 3,4-Dihydroisoquinoline (B110456) | wikipedia.org |

| P₂O₅ in refluxing POCl₃ | Effective for electron-deficient systems | 3,4-Dihydroisoquinoline | wikipedia.org |

| Tf₂O, 2-chloropyridine | Mild, low temperature activation | 3,4-Dihydroisoquinoline or Isoquinoline | nih.gov |

Pictet-Spengler Reaction and its Variants

The Pictet-Spengler reaction provides a method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com While this reaction directly produces a reduced isoquinoline ring system, subsequent oxidation can lead to the desired aromatic isoquinoline.

The reaction is a special case of the Mannich reaction, driven by the formation of an electrophilic iminium ion. wikipedia.org The nucleophilicity of the aromatic ring is crucial, with electron-rich systems providing higher yields under milder conditions. wikipedia.org To achieve 4-substitution, the precursor β-arylethylamine would need to be appropriately substituted. The biosynthesis of many benzylisoquinoline alkaloids utilizes a Pictet-Spengler-type reaction catalyzed by enzymes like norcoclaurine synthase. wikipedia.orgnih.govfrontiersin.orgnih.gov Modern variations include asymmetric syntheses using chiral catalysts to produce enantiomerically enriched tetrahydroisoquinolines. nih.gov

Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. drugfuture.comchemistry-reaction.comwikipedia.orgorganicreactions.org This approach offers the potential to prepare isoquinolines with substitution patterns that may be difficult to achieve with other methods. organicreactions.org

The reaction is typically carried out in two stages: the condensation of an aromatic aldehyde with an aminoacetal to form the benzalaminoacetal, followed by ring closure with a strong acid. organicreactions.orgresearchgate.net A significant modification, the Schlittler-Müller modification, starts with a benzylamine (B48309) and glyoxal (B1671930) semiacetal. drugfuture.com The yields of the Pomeranz-Fritsch reaction can be variable. organicreactions.org

Modern Catalytic Approaches

Recent advances in organic synthesis have introduced a variety of metal-catalyzed reactions for the construction of the isoquinoline skeleton, often with high regioselectivity and functional group tolerance.

Palladium-catalyzed reactions: Palladium catalysis has been extensively used for isoquinoline synthesis. pnas.org One approach involves the sequential α-arylation of ketones followed by cyclization to form a wide array of substituted isoquinolines. pnas.org This method is advantageous as it is not limited to electron-rich systems and allows for the convergent combination of readily available precursors. pnas.org Another palladium-catalyzed method involves the reaction of N-propargyl oxazolidines under microwave irradiation. organic-chemistry.org Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has also been developed for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com Furthermore, a method for synthesizing 4-allylisoquinolines from benzyl (B1604629) azides has been reported. globethesis.com

Copper-catalyzed reactions: Copper catalysts have also found application in isoquinoline synthesis. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org Copper-catalyzed reactions of isoquinoline N-oxides with 1,5-diynes can lead to isoquinoline-substituted isobenzofurans. nih.govacs.org Additionally, enantioselective copper-catalyzed hydrophosphination of alkenyl-substituted isoquinolines has been developed to produce chiral phosphines. rsc.org

Rhodium-catalyzed reactions: Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools. For instance, the reaction of aryl amidines with α-substituted ketones can selectively produce 1-aminoisoquinolines. acs.org Another rhodium-catalyzed approach involves the tandem cyclization of benzylidenehydrazones with internal alkynes. acs.org More recently, a Rh(III)-catalyzed cascade C-H activation/cyclization of benzimidates and allyl carbonates has been developed to access isoquinoline derivatives. rsc.org

Gold-catalyzed reactions: Gold catalysts, particularly gold(I) complexes, can effectively catalyze the intramolecular hydroarylation of N-propargylanilines to afford 4-substituted-1,2-dihydroquinolines, which are structurally related to isoquinolines. nih.gov Gold-catalyzed cyclization of 2-alkynyl benzyl azides also provides a route to substituted isoquinolines. organic-chemistry.org

Table 2: Overview of Modern Catalytic Approaches for Isoquinoline Synthesis

| Catalyst Type | Reaction Type | Key Features | Reference(s) |

| Palladium | α-Arylation/cyclization, Annulation, C-H activation | High functional group tolerance, convergent synthesis, regioselective. | pnas.orgmdpi.comglobethesis.com |

| Copper | Tandem reactions, Cycloadditions | Use of readily available starting materials, formation of complex structures. | organic-chemistry.orgnih.govacs.org |

| Rhodium | C-H activation/annulation, Tandem cyclization | High efficiency, access to specific substitution patterns. | acs.orgacs.orgrsc.org |

| Gold | Intramolecular hydroarylation, Cyclization | Mild reaction conditions, formation of dihydro- and aromatic systems. | organic-chemistry.orgnih.gov |

Introduction of the Benzoyl Moiety at the 4-Position

Once the isoquinoline core is established, the next critical step is the introduction of the 4-hexyloxybenzoyl group at the C-4 position. The C-4 position of isoquinoline is less reactive towards electrophilic substitution compared to other positions. However, nucleophilic attack is favored at positions 1 and sometimes 4. quora.comquimicaorganica.org

Direct acylation of the isoquinoline ring at the C-4 position can be challenging. Friedel-Crafts acylation of isoquinoline itself is not typically regioselective for the 4-position and can be complicated by the basicity of the nitrogen atom. rsc.org However, some strategies have been developed for the functionalization of the C-4 position. A metal-free Minisci-type reaction has been developed for the acylation of isoquinolines using aldehydes. nih.gov Another transition-metal-free method utilizes arylmethanols as acylating agents via an oxidative cross-dehydrogenative coupling. organic-chemistry.org

A more reliable strategy often involves the synthesis of a 4-substituted isoquinoline precursor that can be subsequently converted to the benzoyl derivative. For instance, a 4-halo- or 4-triflyloxyisoquinoline can undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck reaction, with a suitable organometallic reagent derived from 4-hexyloxybenzaldehyde or a related precursor. Alternatively, a 4-lithio or 4-magnesioisoquinoline derivative could be reacted with 4-hexyloxybenzoyl chloride.

A recently developed method describes the C-4 alkylation of isoquinolines using vinyl ketones, catalyzed by benzoic acid. acs.org The resulting product contains a carbonyl group that could potentially serve as a handle for further transformations to introduce the desired benzoyl moiety.

A versatile method for constructing highly substituted isoquinolines involves the condensation of metalated o-tolualdehyde tert-butylimines with nitriles. This approach can lead to the formation of 4-alkyl substituted isoquinolines when an alkyl halide is added after the condensation. harvard.edu This suggests a potential pathway where the benzoyl group or a precursor could be incorporated.

Derivatization and Functionalization of the Hexyloxy Chain

The hexyloxy chain of this compound offers a site for further chemical modification, allowing for the synthesis of a library of related compounds. The ether linkage is generally stable, but can be cleaved under harsh conditions using reagents like hydrobromic acid or boron tribromide.

More subtle modifications can be performed on the hexyl chain itself. For instance, radical halogenation could introduce a bromine or chlorine atom at one of the methylene (B1212753) positions, which could then be displaced by various nucleophiles to introduce new functional groups. The terminal methyl group could also be a site for functionalization, for example, through oxidation to an alcohol, aldehyde, or carboxylic acid. These transformations would allow for the exploration of the structure-activity relationship of this class of compounds by systematically altering the nature of the alkyloxy chain.

Enantioselective Synthesis of this compound Scaffolds

The enantioselective synthesis of this compound scaffolds, where a chiral center is established, is a challenging endeavor that often relies on the use of chiral catalysts or auxiliaries. While specific literature on the enantioselective synthesis of this compound is not widespread, general strategies for the asymmetric synthesis of related isoquinoline derivatives can be adapted. These methods are crucial as the biological activity of chiral molecules is often dependent on a specific enantiomer. thieme-connect.com

One potential strategy involves the asymmetric functionalization of a pre-formed isoquinoline or dihydroisoquinoline core. For instance, a metal-catalyzed asymmetric conjugate addition of an organometallic reagent derived from 4-hexyloxybenzene to a suitable 4-substituted isoquinoline precursor, such as a 4-vinylisoquinoline, could be envisioned. The success of such a reaction would hinge on the use of a chiral ligand to induce enantioselectivity.

Alternatively, a de novo construction of the isoquinoline ring in an enantioselective manner is a powerful approach. This could be achieved through a catalytic asymmetric Pictet-Spengler reaction or a Bischler-Napieralski-type cyclization using a chiral catalyst. acs.orgnih.gov For example, a chiral Brønsted acid could catalyze the cyclization of a carefully designed acyclic precursor, thereby setting the stereochemistry at a nascent stereocenter. rsc.org

Another promising method is the asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline intermediate. Iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroisoquinolines (THIQs). thieme-connect.com A similar strategy could be adapted where a dihydroisoquinoline bearing the 4-(4-hexyloxybenzoyl) group or a precursor is hydrogenated using a chiral catalyst to afford the desired enantiomerically enriched product.

The choice of chiral catalyst is paramount in these transformations. Chiral phosphine (B1218219) ligands, diamine ligands, and phosphoric acids are among the most common classes of catalysts used to achieve high enantioselectivity in isoquinoline synthesis. thieme-connect.comrsc.org The development of new and more efficient chiral catalysts remains an active area of research.

| Catalyst Type | Potential Application | Key Features |

| Chiral Brønsted Acid | Asymmetric Pictet-Spengler or Bischler-Napieralski reactions | Metal-free, promotes cyclization and controls stereochemistry. |

| Chiral Phosphine Ligands (with metals like Rh, Ir, Pd) | Asymmetric hydrogenation, conjugate addition | High turnover numbers, tunable steric and electronic properties. |

| Chiral Diamine Ligands (with metals like Ru) | Asymmetric transfer hydrogenation | Used for the reduction of C=N bonds in dihydroisoquinolines. |

Total Synthesis Approaches to Complex Isoquinoline Alkaloids

The 4-benzoylisoquinoline (B1281411) core is a structural motif present in some complex isoquinoline alkaloids. The total synthesis of such alkaloids requires a robust and efficient strategy to construct this central scaffold and then elaborate it to the final natural product. While a direct total synthesis of a natural product containing the specific this compound moiety is not prominently reported, the general principles can be drawn from the syntheses of other complex isoquinoline alkaloids. nih.gov

A common strategy in the total synthesis of complex isoquinolines involves the early introduction of the isoquinoline core followed by functional group manipulations and further cyclizations to build the complete molecular architecture. For instance, a Heck reaction or a Suzuki coupling could be employed to attach the 4-hexyloxybenzoyl group to a pre-existing 4-bromoisoquinoline (B23445) intermediate. researchgate.net

In the context of a total synthesis, the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for constructing the isoquinoline nucleus. nih.govnih.gov For example, a phenethylamine (B48288) derivative could be acylated with a derivative of 4-hexyloxybenzoic acid, and subsequent acid-catalyzed cyclization and oxidation would furnish the this compound core.

More modern approaches might utilize transition-metal-catalyzed cross-coupling reactions to assemble the key fragments of the molecule. A convergent synthesis could involve the preparation of a functionalized isoquinoline and a separate 4-hexyloxybenzoyl-containing fragment, which are then coupled in a late-stage transformation. This approach offers flexibility and allows for the synthesis of analogues for structure-activity relationship studies.

| Synthetic Strategy | Description | Applicability to this compound |

| Linear Synthesis | Step-by-step construction of the molecule. | Straightforward but can be lengthy for complex targets. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | More efficient for complex molecules, allows for late-stage diversification. |

| Biomimetic Synthesis | Mimicking the biosynthetic pathway of the natural product. | Can provide insights into natural product formation and lead to efficient syntheses. |

Reaction Mechanisms and Mechanistic Investigations in 4 4 Hexyloxybenzoyl Isoquinoline Synthesis and Transformations

Electron Transfer and Radical Pathways

While ionic pathways are common in the chemistry of isoquinolines, electron transfer processes and the involvement of radical intermediates can also play a significant role, particularly in specific acylation methods and subsequent transformations.

A potential alternative to classic electrophilic acylation for the synthesis of 4-(4-hexyloxybenzoyl)isoquinoline involves a radical-based approach. The Minisci reaction, for instance, allows for the acylation of electron-deficient heterocycles like isoquinoline (B145761). nih.gov In a typical transition metal-free Minisci acylation, an acyl radical is generated from an aldehyde (e.g., 4-hexyloxybenzaldehyde) using a strong oxidizing agent like potassium persulfate (K₂S₂O₈).

The proposed mechanism proceeds as follows:

Initiation: The persulfate ion homolytically cleaves to form two sulfate (B86663) radical anions.

Acyl Radical Generation: The sulfate radical anion abstracts the aldehydic hydrogen from 4-hexyloxybenzaldehyde, generating a 4-hexyloxybenzoyl radical.

Radical Addition: The protonated isoquinoline ring (isoquinolinium ion) is attacked by the nucleophilic acyl radical. This addition preferentially occurs at the C-1 position due to the electron-deficient nature of the pyridine-like ring.

Rearomatization: The resulting radical cation intermediate is then oxidized, losing a hydrogen atom to regenerate the aromatic isoquinoline system, yielding the final product.

Radical reactions can also occur at the benzylic position of the hexyloxy group under specific conditions, such as free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator. khanacademy.org This would involve the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, creating a resonance-stabilized radical, which could then be functionalized.

Table 1: Key Radical Intermediates in Potential Transformations

| Intermediate Name | Generating Reagent Example | Role in Synthesis/Transformation |

| 4-Hexyloxybenzoyl radical | K₂S₂O₈ + 4-Hexyloxybenzaldehyde | Key intermediate in Minisci-type acylation of isoquinoline. |

| 1-Hexyloxy radical | N-Bromosuccinimide (NBS) + Light | Intermediate for functionalization of the hexyloxy side chain. khanacademy.org |

Electrophilic Aromatic Substitution Mechanisms

The most direct and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution (SEAr) reaction. masterorganicchemistry.comnih.gov In this process, isoquinoline acts as the aromatic nucleophile, and an acylium ion generated from a 4-hexyloxybenzoyl derivative serves as the electrophile.

The reaction mechanism unfolds in several distinct steps:

Formation of the Electrophile: The reaction begins with the activation of an acyl halide, typically 4-hexyloxybenzoyl chloride, by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The Lewis acid coordinates to the halogen atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.

Nucleophilic Attack: The π-electron system of the isoquinoline ring attacks the electrophilic carbon of the acylium ion. In isoquinoline, electrophilic substitution preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. gcwgandhinagar.comimperial.ac.ukquimicaorganica.org The substitution happens predominantly at positions C-5 and C-8, which lead to the most stable cationic intermediates (Wheland intermediates or arenium ions). quimicaorganica.org However, acylation at C-4 can be achieved, often under specific conditions or with pre-functionalized isoquinolines.

Deprotonation and Rearomatization: The resulting arenium ion is a non-aromatic, high-energy intermediate. A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom where the acyl group has attached. masterorganicchemistry.com This step restores the aromaticity of the ring system, yielding the this compound product and regenerating the Lewis acid catalyst.

It is important to note that the nitrogen atom in isoquinoline is a Lewis base and can be deactivated by the Lewis acid catalyst. quora.com This can reduce the reactivity of the ring towards electrophilic attack. Therefore, reaction conditions must be carefully controlled to achieve successful acylation.

Nucleophilic Addition and Substitution Mechanisms

The this compound structure contains two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the benzoyl group and the C-1 position of the isoquinoline ring.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond. byjus.comlibretexts.org It readily undergoes nucleophilic addition. Strong nucleophiles, such as Grignard reagents (RMgX) or hydride donors like sodium borohydride (B1222165) (NaBH₄), attack the carbonyl carbon directly. byjus.comyoutube.com The mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide, typically during aqueous workup, yields a tertiary alcohol. byjus.com

Nucleophilic Attack on the Isoquinoline Ring: The isoquinoline ring, particularly the pyridine-like portion, is electron-deficient and susceptible to nucleophilic attack. Nucleophilic substitution or addition on the isoquinoline nucleus typically occurs at the C-1 position. gcwgandhinagar.comquimicaorganica.orgshahucollegelatur.org.inquora.com This preference is due to the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate (a Meisenheimer-like complex). quora.comquimicaorganica.org For a nucleophile to attack the C-4 position, as seen in some alkylation procedures, a dearomatization-rearomatization strategy is often invoked. For example, a nucleophile might first add to the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as an enamine-like nucleophile to react at C-4 with an electrophile, followed by elimination to restore aromaticity. acs.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) can also occur if a good leaving group (like a halide) is present on the ring, especially at positions 2 or 4. quimicaorganica.orgquimicaorganica.org The mechanism proceeds via an addition-elimination pathway, where the nucleophile adds to form a stable, negatively charged intermediate, which then expels the leaving group to form the substituted product. quimicaorganica.org

Cyclization and Annulation Reaction Pathways

While Friedel-Crafts acylation builds the molecule by joining two pre-existing fragments, the isoquinoline core itself must be constructed through cyclization reactions. Several classical and modern methods are available.

Classical Isoquinoline Syntheses:

Bischler-Napieralski Synthesis: This method involves the cyclodehydration of a β-phenylethylamide using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). quimicaorganica.orgpharmaguideline.com The reaction forms a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated (oxidized) to the aromatic isoquinoline.

Pictet-Spengler Synthesis: This reaction condenses a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The initially formed imine undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form a tetrahydroisoquinoline, which requires subsequent oxidation to yield the isoquinoline. quimicaorganica.orgpharmaguideline.com

Modern Annulation Methods: More contemporary methods often employ transition-metal catalysis to construct the isoquinoline skeleton with high efficiency and regioselectivity. Palladium-catalyzed reactions are particularly prominent. For instance, a palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl iodides can directly produce 3-substituted 4-aroylisoquinolines. nih.gov The proposed mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by CO insertion to form an aroylpalladium species. This intermediate then undergoes insertion of the alkyne, followed by intramolecular cyclization onto the imine and subsequent reductive elimination to yield the product and regenerate the catalyst.

Similarly, rhodium-catalyzed C-H activation and annulation of benzaldimines with alkynes provides another powerful route to substituted isoquinolines. researchgate.netresearchgate.net These methods offer atom-economical pathways to complex isoquinoline derivatives.

Table 2: Major Cyclization Strategies for Isoquinoline Synthesis

| Synthesis Name | Key Reactants | Key Intermediate | Resulting Ring System |

| Bischler-Napieralski | β-Phenylethylamide, Lewis Acid | N-Acyliminium ion | 3,4-Dihydroisoquinoline pharmaguideline.com |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline quimicaorganica.orgpharmaguideline.com |

| Pd-catalyzed Carbonylative Cyclization | o-(1-Alkynyl)benzaldimine, Aryl Iodide, CO | Aroylpalladium complex | 4-Aroylisoquinoline nih.gov |

| Rh-catalyzed C-H Annulation | Benzaldimine, Alkyne | Rhodacycle | Substituted Isoquinoline researchgate.netresearchgate.net |

Computational Elucidation of Reaction Mechanisms

While experimental studies provide crucial data on reaction outcomes, computational chemistry offers a powerful lens to investigate the intricate details of reaction mechanisms at a molecular level. Using methods like Density Functional Theory (DFT), chemists can model the entire reaction coordinate for the synthesis and transformation of this compound.

Applications in Mechanistic Studies:

Transition State Analysis: For the Friedel-Crafts acylation, computational models can determine the structures and energies of the transition states for both the formation of the acylium ion and the subsequent attack by the isoquinoline ring. This can help rationalize the observed regioselectivity (e.g., why attack at C-5 or C-8 is favored over other positions) by comparing the activation barriers for each pathway. researchgate.net

Intermediate Stability: The stability of intermediates, such as the Wheland intermediate in electrophilic substitution or the Meisenheimer complex in nucleophilic substitution, can be calculated. This provides quantitative support for mechanistic proposals.

Reaction Pathways: In complex, multi-step reactions like transition-metal-catalyzed annulations, computational studies can map out the entire catalytic cycle. researchgate.net They can elucidate the feasibility of proposed steps like oxidative addition, reductive elimination, and migratory insertion, and can even uncover unexpected, low-energy pathways or side reactions.

Solvent and Catalyst Effects: The influence of solvent molecules and the explicit role of the catalyst can be incorporated into the models to provide a more accurate picture of the reaction environment and its effect on the mechanism.

Although specific computational studies on this compound may not be widely published, the principles derived from studies on Friedel-Crafts reactions, nucleophilic additions to carbonyls, and transition-metal catalysis on related systems provide a robust framework for understanding its chemical behavior.

Advanced Spectroscopic and Analytical Characterization of 4 4 Hexyloxybenzoyl Isoquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. youtube.comnih.gov For isoquinoline (B145761) derivatives, ¹H and ¹³C NMR spectra are fundamental in confirming the successful synthesis and substitution patterns. mdpi.comresearchgate.net

In the ¹H NMR spectrum of isoquinoline itself, the protons of the heterocyclic ring and the benzene (B151609) ring resonate at distinct chemical shifts, and their coupling patterns provide information on their relative positions. youtube.comchemicalbook.com For analogs of 4-(4-Hexyloxybenzoyl)isoquinoline, specific chemical shifts and coupling constants are expected for the protons of the isoquinoline core, the benzoyl moiety, and the hexyloxy chain. The aromatic protons typically appear in the downfield region of the spectrum, while the aliphatic protons of the hexyloxy group are found in the upfield region. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to unambiguously assign all proton and carbon signals, especially for complex analogs. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isoquinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(isoquinolin-3-yl)azetidin-2-one | 3.16 (t, 2H), 3.91 (t, 2H), 7.46 (t, 1H), 7.64 (t, 1H), 7.78 (d, 1H), 7.89 (d, 1H), 8.05 (s, 1H), 9.01 (s, 1H) | 36.24, 38.30, 107.47, 125.97, 126.52, 126.67, 127.88, 131.16, 137.82, 145.43, 151.72, 165.30 | mdpi.com |

| Methyl 3-isopropylisoquinoline-4-carboxylate | 9.29 (s, 1H), 7.96 (d, 1H), 7.74-7.58 (m, 3H), 4.06 (s, 3H), 3.26-3.18 (m, 1H), 1.38 (d, 6H) | 169.4, 157.4, 153.7, 133.0, 131.2, 127.8, 126.8, 126.5, 123.8, 122.1, 52.5, 33.8, 22.4 | amazonaws.com |

| Ethyl 1,6-dimethoxy-3-methylisoquinoline-4-carboxylate | 8.11 (d, 1H), 7.26 (d, 1H), 7.08 (dd, 1H), 4.49 (q, 2H), 4.11 (s, 3H), 3.90 (s, 3H), 2.61 (s, 3H), 1.45 (t, 3H) | 169.09, 161.72, 160.52, 150.23, 137.95, 125.93, 117.67, 116.49, 112.34, 102.87, 61.02, 55.26, 53.68, 23.59, 14.37 | rsc.org |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure through fragmentation analysis. nih.govresearchgate.net For this compound and its analogs, techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly used. mdpi.comrsc.org

ESI-MS is particularly useful for the analysis of isoquinoline alkaloids, typically producing protonated molecules [M+H]⁺ or molecular ions [M]⁺. nih.gov The accurate mass measurement provided by HRMS allows for the determination of the molecular formula, confirming the elemental composition of the synthesized compound. amazonaws.comrsc.org

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information by revealing characteristic fragmentation patterns. sci-hub.seresearchgate.net The fragmentation of isoquinoline alkaloids is often complex and depends on the specific structural features of the molecule. nih.govresearchgate.net For instance, benzylisoquinoline alkaloids typically cleave at the bond separating the isoquinoline and benzyl (B1604629) moieties. sci-hub.se In the case of this compound, fragmentation would likely involve cleavage of the benzoyl group and fragmentation of the hexyloxy chain, providing key diagnostic ions that help to confirm the structure. The study of these fragmentation pathways is crucial for the identification of known and novel isoquinoline derivatives in complex mixtures. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Data for Isoquinoline Analogs

| Compound/Fragment | m/z (ESI-MS) | Fragmentation Products (m/z) | Reference |

| 1-(isoquinolin-3-yl)azetidin-2-one | 199 [M+H]⁺ | Not specified | mdpi.com |

| Methyl 3-benzylisoquinoline-4-carboxylate | 278.1 [M+H]⁺ | Not specified | amazonaws.com |

| (S)-Scoulerine | 328 | Loss of methyl and hydroxyl groups | nih.gov |

| Tetrahydroprotoberberine alkaloids | 328, 342 | Base peaks at m/z 178 | scielo.br |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1660-1680 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group of the benzoyl moiety. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The presence of the ether linkage in the hexyloxy group would be indicated by a C-O stretching band. The specific positions of these bands can provide insights into the molecular environment and conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing the isoquinoline and benzoyl chromophores, is expected to result in strong absorption in the UV region. These absorptions correspond to π→π* transitions within the aromatic rings. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The UV-Vis spectra of isoquinoline and its derivatives have been studied to understand their electronic properties. nist.gov

Table 3: Spectroscopic Data for Isoquinoline Derivatives

| Compound | IR (ν_max, cm⁻¹) | UV-Vis (λ_max, nm) | Reference |

| 1-(isoquinolin-3-yl)azetidin-2-one | 3085, 3044, 3003, 2983, 2914, 1739, 1630, 1590, 1466, 1390, 1241, 1138, 849, 752 | Not specified | mdpi.com |

| 4-(Hexyloxy)benzoic acid | Not specified | Not specified | nist.gov |

| Isoquinoline | Not specified | Available in NIST database | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net It provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice. eurjchem.com

Table 4: Representative Crystallographic Data for Isoquinoline Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification, isolation, and purity assessment of synthesized compounds. nih.gov For this compound and its analogs, a combination of thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) is typically employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. nih.govtaylorfrancis.com By comparing the R_f value of the product with that of the starting materials on a silica (B1680970) gel plate, the completion of the reaction can be determined.

Column Chromatography: Flash column chromatography using silica gel is a standard method for the purification of isoquinoline derivatives from reaction mixtures. nih.gov The choice of eluent system is crucial for achieving good separation of the desired product from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized compound. nih.gov Reversed-phase HPLC is commonly used, where the compound is passed through a column with a nonpolar stationary phase and eluted with a polar mobile phase. The purity is determined by the percentage of the area of the main peak in the chromatogram. HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS) can provide additional structural information and confirm the identity of the compound. researchgate.netscielo.br

Table 5: Chromatographic Methods for Isoquinoline Derivatives

| Technique | Application | Stationary Phase | Mobile Phase (Example) | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Silica gel GF254 | Dichloromethane, diethyl ether | mdpi.comnih.gov |

| Flash Column Chromatography | Purification | Silica gel (200-300 mesh) | Hexane/Ethyl acetate | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, analysis | Reversed-phase (e.g., C18) | Acetonitrile (B52724)/Water | researchgate.netnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification | Reversed-phase (e.g., C18) | Methanol/Acetonitrile with 0.1% acetic acid | mdpi.comscielo.br |

Computational and Theoretical Studies on 4 4 Hexyloxybenzoyl Isoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For 4-(4-Hexyloxybenzoyl)isoquinoline, DFT calculations would be employed to optimize its three-dimensional geometry and to compute its molecular orbitals. acadpubl.eunih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. In isoquinoline (B145761) derivatives, these frontier orbitals are often distributed across the aromatic rings, and the specific substitution pattern influences their energy levels. researchgate.netresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond formation.

Table 1: Predicted Quantum Chemical Properties of this compound (Note: These are hypothetical values for illustrative purposes, as specific calculations have not been published.)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 - 3.5 D | Polarity and intermolecular interactions |

| MEP Negative Regions | Isoquinoline Nitrogen, Carbonyl Oxygen | Sites for electrophilic attack and H-bonding |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity. nih.govresearchgate.net Given the prevalence of isoquinoline derivatives as enzyme inhibitors, potential targets could include kinases, topoisomerases, or peptidases. ontosight.aisemanticscholar.orgnih.gov

A docking study would involve placing the 3D structure of this compound into the active site of a chosen receptor. The benzoyl and isoquinoline moieties would likely engage in pi-pi stacking and hydrophobic interactions with aromatic residues in the binding pocket, while the carbonyl oxygen and isoquinoline nitrogen could form key hydrogen bonds. nih.gov

Following docking, Molecular Dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov An MD simulation would track the atomic movements, revealing how the ligand and protein adjust to each other and confirming the stability of the predicted binding mode.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.com While a specific QSAR model for this compound is not available, it could be developed as part of a larger set of benzoylisoquinoline analogues.

To build such a model, various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For this compound, key descriptors would likely include:

Topological descriptors: Describing the connectivity of atoms.

Quantum chemical descriptors: Such as HOMO/LUMO energies.

3D descriptors: Related to the molecule's shape and volume.

By correlating these descriptors with experimentally determined biological activity (e.g., IC50 values), a predictive QSAR model can be generated. researchgate.net This model could then be used to predict the activity of new, unsynthesized derivatives and guide further optimization.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic (ADME) and toxicity profiles must be assessed. In silico tools provide a rapid and cost-effective way to predict these properties. mdpi.comamazonaws.com Web-based platforms like SwissADME and pkCSM are commonly used for this purpose. uq.edu.auphytojournal.comnih.gov

For this compound, these tools can predict a range of properties:

Table 2: Predicted ADME Properties for this compound (Note: These predictions are based on general models and may not reflect experimental outcomes.)

| Property | Prediction Tool | Predicted Outcome | Implication |

| Gastrointestinal Absorption | SwissADME (BOILED-Egg) nih.gov | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | pkCSM, SwissADME uq.edu.aunih.gov | Likely low to moderate | May or may not readily enter the central nervous system. |

| CYP450 Inhibition | SwissADME, pkCSM nih.govphytojournal.com | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Could lead to drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | SwissADME phytojournal.com | Likely a substrate | May be actively pumped out of cells, affecting distribution. |

| Ames Toxicity | pkCSM, various tools nih.gov | Likely negative | Low probability of being mutagenic. |

| hERG Inhibition | pkCSM nih.gov | Possible inhibitor | Potential risk for cardiotoxicity. |

These in silico predictions are crucial for early-stage drug discovery, helping to flag potential liabilities and guide the design of compounds with more favorable ADME/Tox profiles. researchgate.netresearchgate.net

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. For this compound, cheminformatics can be used to understand its place within the broader chemical space of bioactive molecules. mdpi.com

By comparing its structural features and physicochemical properties to known drugs and natural products, we can assess its "drug-likeness" and "lead-likeness". Tools like the "Bioavailability Radar" in SwissADME provide a visual representation of a compound's suitability for oral administration based on properties like lipophilicity, size, polarity, and flexibility. nih.gov

Furthermore, scaffold analysis can be performed on databases of known bioactive compounds to identify how the benzoylisoquinoline core is utilized in other contexts. This can provide inspiration for new potential applications and modifications of this compound. rsc.org The exploration of the chemical space around this scaffold can reveal structure-activity relationships and guide the design of novel analogues with improved properties. nih.gov

Pharmacological and Biological Activity Profiles of 4 4 Hexyloxybenzoyl Isoquinoline Derivatives

Anti-infective Applications

Derivatives of 4-(4-hexyloxybenzoyl)isoquinoline have demonstrated promising activity against a variety of infectious agents, including bacteria, fungi, viruses, and protozoa.

Antibacterial Efficacy and Mechanism of Action

A novel class of alkynyl isoquinolines has shown potent bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Two representative compounds, HSN584 and HSN739, displayed significant efficacy, with Minimum Inhibitory Concentrations (MICs) of 4 µg/mL or 8 µg/mL against fluoroquinolone-resistant S. aureus strains. nih.gov These compounds demonstrated rapid, bactericidal action, comparable to vancomycin (B549263), and were capable of eradicating intracellular MRSA within macrophages, a feat vancomycin could not achieve. nih.gov

The mechanism of action for these alkynyl isoquinolines appears to involve the disruption of cell wall and nucleic acid biosynthesis. nih.gov This dual-pronged attack likely contributes to their potent bactericidal effects and low propensity for resistance development. nih.gov The ability of these compounds to overcome existing resistance mechanisms, such as those seen in fluoroquinolone-resistant strains, highlights their potential as a new scaffold for developing potent antibacterial agents against challenging Gram-positive pathogens. nih.gov

Table 1: Antibacterial Activity of Alkynyl Isoquinoline (B145761) Derivatives against Fluoroquinolone-Resistant S. aureus

| Compound | MIC (µg/mL) |

| HSN584 | 4 |

| HSN739 | 8 |

| Ciprofloxacin | > 128 |

| Levofloxacin | > 128 |

| Norfloxacin | > 128 |

Data sourced from a study on a new class of alkynyl isoquinoline antibacterial compounds. nih.gov

Antifungal Activity

Isoquinoline derivatives have also been investigated for their antifungal properties. A study on novel isoquinoline derivatives, synthesized by introducing a diphenyl ether fragment, revealed significant in vitro antifungal activity. jlu.edu.cn At a concentration of 50 mg/L, compounds Ic, Ie, and Il demonstrated up to 93.0% inhibition against Physalospora piricola and Rhizotonia cerealis, which was comparable to the commercial fungicide Chlorothalonil and superior to Sanguinarine. jlu.edu.cnresearchgate.net Specifically, compound Il showed an 83.3% inhibition rate against Fusarium graminearum, outperforming both Sanguinarine (64.2%) and Chlorothalonil (57.7%). jlu.edu.cnresearchgate.net

Another study screened various isoquinoline alkaloids and their derivatives, finding that compounds like (+)-actinodaphnine, (+)-N-Me-actinodaphnine, and (+)-anonaine exhibited potent antifungal activities against Candida albicans, Cryptococcus neoformans, and other Candida species, with MIC values ranging from 62.5 to 1000 µg/ml. nih.gov Furthermore, certain isoquinoline derivatives with 4-methoxy phenyl substitution at the C-3 and C-4 positions have shown significant antifungal activity against two strains of A. niger and C. albicans, with a MIC value of 4 μM. nih.gov

Table 2: In Vitro Antifungal Activity of Isoquinoline Derivatives (50 mg/L)

| Compound | Physalospora piricola (% Inhibition) | Rhizotonia cerealis (% Inhibition) | Fusarium graminearum (% Inhibition) |

| Ic | 93.0 | 93.0 | - |

| Ie | 93.0 | 93.0 | - |

| Il | - | - | 83.3 |

| Sanguinarine | - | - | 64.2 |

| Chlorothalonil | - | - | 57.7 |

Data adapted from research on novel isoquinoline derivatives. jlu.edu.cnresearchgate.net

Antiviral Activity

The antiviral potential of isoquinoline derivatives has been explored against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). researchgate.net A class of 4-hydroxyquinoline-3-carboxamides (4-HQCs) has been identified as potent nonnucleoside inhibitors of herpesvirus DNA polymerase, including that of HSV-1. nih.gov These compounds demonstrated activity against various isolates of HSV-1 and HSV-2. nih.gov Molecular docking studies have suggested that oxoquinoline-acylhydrazone derivatives, known for their anti-HIV-1 activity, could also act as potential inhibitors of HSV-1 DNA polymerase. usp.br

The mechanism of action for the 4-HQCs is believed to be the inhibition of viral DNA replication by targeting the viral polymerase. nih.gov This is supported by the strong correlation observed between the inhibition of viral DNA polymerase and the antiviral activity of these compounds. nih.gov Natural compounds containing the isoquinoline structure, such as trichosanthin, have also shown anti-HSV-1 activity. mdpi.com

Antitubercular Activity

Researchers have identified novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited a high potency with a MIC90 value of 0.63-1.25 μM. nih.gov Structural analysis revealed that the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline (B57606) ring are key features for Mtb inhibition. nih.gov

Another study focused on 4-alkoxy-triazoloquinolones (ATQs) and found them to be effective against M. tuberculosis H37Rv. nih.gov Two ATQs, 21a and 30a, showed the best anti-Mtb potency with MIC values of 6.9 and 6.6 μM, respectively, and were not cytotoxic. nih.gov These compounds were found to inhibit M. tuberculosis DNA gyrase, with IC50 values comparable to ciprofloxacin. nih.govnih.gov

Antiprotozoal Activity

Novel 4,7-disubstituted quinoline derivatives have demonstrated significant and selective in vitro activity against a range of trypanosomatid protozoan parasites. uantwerpen.be Compounds 2c, 2d, and 4i showed submicromolar activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with EC50 values of 0.68, 0.8, and 0.19 µM, respectively. uantwerpen.be These compounds also displayed considerable activity against T. b. brucei. uantwerpen.be

Furthermore, ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising antiplasmodial activity against both sensitive and multiresistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these new compounds were as active or slightly more active than chloroquine (B1663885) against the sensitive strain and showed significantly less decrease in activity against the resistant strain. nih.gov The antiprotozoal activity of various plant extracts used in traditional medicine has also been linked to compounds that could include isoquinoline-like structures. mdpi.com

Oncological Research and Antitumor Properties

Isoquinoline derivatives are recognized for their diverse therapeutic activities, including anticancer properties. researchgate.netontosight.ai The isoquinoline framework is considered a privileged structure in medicinal chemistry for drug discovery. nih.gov

Recent research has led to the development of N-alkylcarbonyl tetrahydroisoquinoline (THIQ) derivatives that exhibit antitumor effects by inhibiting the interaction between hyaluronic acid (HA) and the CD44 receptor, which is crucial in cancer progression. nih.gov Compounds 5d and 7d, in particular, showed improved antiproliferative activity and were demonstrated to effectively inhibit HA-CD44 binding. nih.gov This highlights the potential of targeting this interaction with isoquinoline-based compounds for cancer therapy. nih.gov

Naturally occurring and chemically modified tetrahydroisoquinolines, such as ecteinascidin 743, have already been approved for the treatment of certain cancers, underscoring the clinical relevance of this class of compounds. researchgate.net

Cytotoxicity in Various Cancer Cell Lines

No studies were identified that investigated the cytotoxic effects of this compound on any cancer cell lines. Research on the broader class of isoquinoline alkaloids has shown that some possess cytotoxic properties against various cancers, but this cannot be specifically attributed to the requested compound. nih.govnih.gov

Mechanism of Antineoplastic Action

Without studies on its cytotoxicity, the mechanism of the antineoplastic action of this compound remains unknown. General mechanisms for other anticancer compounds include the inhibition of DNA replication and transcription, and the generation of reactive oxygen species. basicmedicalkey.comdoctorlib.org

Central Nervous System (CNS) Activity

Antidepressant-like Effects and Monoamine Oxidase Inhibition

There is no available data on the antidepressant-like effects or the monoamine oxidase (MAO) inhibitory potential of this compound. Some isoquinoline derivatives have been shown to exhibit MAO inhibitory activity, which is a mechanism for antidepressant effects. nih.govnih.govresearchgate.netnih.gov However, these findings are not specific to the compound .

Antipsychotic Properties

The antipsychotic properties of this compound have not been evaluated in any published research. Studies on other isoquinoline and quinoline derivatives have shown potential antipsychotic activity through interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

Anticonvulsant Activity

No information is available regarding the anticonvulsant activity of this compound. Research into related heterocyclic structures like triazoles and other isoquinoline derivatives has indicated potential anticonvulsant effects, but these are not directly applicable. nih.govcngb.orgnih.gov

Anti-inflammatory and Analgesic Potential

The potential anti-inflammatory and analgesic effects of this compound have not been reported in the scientific literature. While some isoquinoline alkaloids and their synthetic analogs have demonstrated anti-inflammatory and analgesic properties, there is no evidence to suggest this is true for the specific compound of interest. nih.govbiomedpharmajournal.orgnih.govresearchgate.net

Based on the current body of scientific literature, there is no available information on the pharmacological and biological activities of this compound. The data required to populate the requested article sections does not exist. Further research would be necessary to determine if this compound possesses any of the outlined therapeutic properties.

Due to the absence of specific research data on the chemical compound "this compound" in the provided search results, it is not possible to generate the requested article focusing solely on its pharmacological and biological activity profiles. The search results discuss the biological activities of various other isoquinoline derivatives, but none of them pertain to the specific compound of interest. Therefore, the content for the outlined sections and subsections cannot be created as per the user's strict instructions.

Structure Activity Relationship Sar Studies of 4 4 Hexyloxybenzoyl Isoquinoline and Its Analogs

Influence of Substituents on the Isoquinoline (B145761) Core (e.g., position 1, 2, 3, 4)

The isoquinoline scaffold serves as a versatile template in medicinal chemistry, and substitutions on its core profoundly modulate the biological activity of its derivatives.

The introduction of substituents at the C-1 position of the isoquinoline ring has been a common strategy to alter the pharmacological profile of these compounds. For instance, in the context of benzylisoquinoline alkaloids, substitution at C-1 with a benzyl (B1604629) group is a key structural feature for their biological activity. nih.gov

Systematic exploration of substitutions at the 4-position of the isoquinoline core has demonstrated a significant impact on activity. A study on isoquinoline derivatives as inhibitors of neuroendocrine prostate cancer cells revealed that an aryl moiety substitution at the 4-position was crucial for antiproliferative activity. mdpi.com Further optimization at this position led to the discovery of compounds with potent inhibitory activities. mdpi.com

Investigations into the 6- and 7-positions of the isoquinoline nucleus have also shown that modifications at these sites can fine-tune biological effects. In one study, the removal of substitutions at positions 6 and 7 of a 4-(3-hydroxy-4-chlorophenyl)isoquinoline derivative resulted in decreased activity, highlighting the importance of these positions for potency. mdpi.com

The following table summarizes the observed influence of substituents on the isoquinoline core based on reported research findings.

Table 1: Influence of Isoquinoline Core Substituents on Biological Activity

| Position | Substituent/Modification | Effect on Activity | Reference |

|---|---|---|---|

| C-1 | Benzyl group | Key for activity in benzylisoquinoline alkaloids | nih.gov |

| C-4 | Aryl moiety | Crucial for antiproliferative activity | mdpi.com |

| C-6, C-7 | Removal of substituents | Decreased activity | mdpi.com |

Role of the Hexyloxy Chain in Modulating Biological Activity and Selectivity

The hexyloxy chain attached to the benzoyl moiety plays a pivotal role in modulating the biological activity and selectivity of 4-(4-hexyloxybenzoyl)isoquinoline analogs. A recent study on 4-(hexyloxy)benzoate derivatives as muscarinic receptor antagonists underscored the critical nature of the 4-hexyloxy substituent for high-affinity binding and sustained antagonism. mdpi.com

The length of the alkyl chain is a determining factor for biological activity. Shortening the alkyl chain from a hexyloxy to smaller alkoxy groups resulted in a significant loss of affinity and abolished the sustained activity of the compounds. mdpi.com This suggests that the lipophilic and conformational properties of the hexyloxy chain are optimized for interaction with a specific binding pocket on the receptor.

The position of the hexyloxy group on the benzoyl ring is also crucial. Moving the hexyloxy chain from the para (4-position) to the meta (3-position) or ortho (2-position) resulted in a decrease in potency at the M₁ receptor and a loss of long-term antagonism. nih.gov This indicates a strict spatial requirement for the hexyloxy chain to achieve optimal interaction with the receptor.

Table 2: Role of the Alkoxy Chain in Biological Activity

| Moiety | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Hexyloxy Chain | Shortening the alkyl chain | Marked loss of affinity and abolished sustained activity | mdpi.com |

| Hexyloxy Chain | Moving from para to meta or ortho position | Decreased potency and loss of long-term antagonism | nih.gov |

Impact of Benzoyl Moiety Modifications on Receptor Binding and Functional Efficacy

Modifications to the benzoyl moiety, particularly the position of the alkoxy substituent, have a profound impact on receptor binding and functional efficacy. As highlighted in the previous section, the placement of the hexyloxy group is critical.

Preservation of the para position of the hexyloxy chain on the benzoyl ring is essential for developing M₁-preferring antagonists with long-acting properties. nih.gov This structural requirement suggests that the para-substituted benzoyl moiety optimally orients the hexyloxy chain for insertion into a hydrophobic sub-pocket within the receptor binding site.

Conformation and Stereochemistry in Biological Recognition

The three-dimensional arrangement of a molecule, its conformation and stereochemistry, is a fundamental determinant of its interaction with a biological target. In the case of isoquinoline derivatives, these factors play a significant role in biological recognition.

For isoquinoline alkaloids, the stereochemistry of the molecule is known to influence its biological activity. mongoliajol.info The spatial orientation of different parts of the molecule dictates how it fits into the binding site of a receptor or enzyme.

A study on 4-(hexyloxy)benzoate antagonists emphasized the need to balance molecular rigidity with conformational flexibility. While introducing a rigid azabicyclo[2.2.2]octan-1-ium group boosted binding affinity, it paradoxically reduced the half-life of functional antagonism. mdpi.com In contrast, analogs with moderate flexibility maintained high potency while preserving a longer receptor residence time. mdpi.com This indicates that a certain degree of conformational adaptability is necessary for sustained biological action.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.govmdpi.com For isoquinoline-based compounds, pharmacophore models can guide the design of new analogs with improved potency and selectivity.

A pharmacophore model for a 4-benzoylisoquinoline (B1281411) derivative would likely include key features such as a hydrophobic region corresponding to the hexyloxy chain, a hydrogen bond acceptor in the benzoyl carbonyl group, and the aromatic system of the isoquinoline core.

Lead optimization is an iterative process that aims to enhance the properties of a lead compound, including its potency, selectivity, and pharmacokinetic profile. youtube.comresearchgate.net Strategies for optimizing isoquinoline-based leads often involve:

Structural Modifications: Systematically altering substituents on the isoquinoline core and the benzoyl moiety to improve target engagement.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or other ADMET properties.

Computational Modeling: Utilizing techniques like QSAR (Quantitative Structure-Activity Relationship) and molecular docking to predict the activity of new analogs and guide synthetic efforts. nih.gov

The ultimate goal of these optimization strategies is to develop a drug candidate with a desirable balance of efficacy and safety. nih.govnih.gov

Future Research Directions and Therapeutic Implications

Development of Novel Synthetic Routes for Diverse 4-Benzoylisoquinoline (B1281411) Derivatives

The creation of diverse libraries of 4-benzoylisoquinoline derivatives for structure-activity relationship (SAR) studies hinges on the development of efficient and versatile synthetic strategies. Historically, the construction of the isoquinoline (B145761) core has relied on classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch syntheses. pharmaguideline.comrsc.org These methods provide foundational pathways to the basic isoquinoline scaffold.

Future research will likely focus on modifying these established routes and developing new catalytic systems to allow for precise and varied substitution, particularly at the C-4 position. Modern approaches, such as the use of rhodium or other transition-metal catalysts, can facilitate one-pot, multi-component reactions to build polysubstituted isoquinolines with high regioselectivity. rsc.org The goal is to develop synthetic pathways that are not only efficient but also amenable to creating a wide array of analogs with different substituents on both the isoquinoline and benzoyl rings, which is crucial for optimizing pharmacological activity.

Table 1: Comparison of Synthetic Strategies for Isoquinoline Derivatives

| Synthetic Method | Description | Advantages | Key Future Direction |

|---|---|---|---|

| Bischler-Napieralski Synthesis | Cyclization of an acylated β-phenylethylamine using a Lewis acid to form a 3,4-dihydroisoquinoline (B110456), followed by dehydrogenation. pharmaguideline.com | Good for 1-substituted derivatives. | Adaptation for direct C-4 functionalization. |

| Pictet-Spengler Synthesis | Acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde to yield a tetrahydroisoquinoline. pharmaguideline.com | Works under mild conditions, especially with electron-rich aromatic rings. | Development of asymmetric variants for chiral derivatives. |

| Pomeranz–Fritsch Synthesis | Acid-promoted synthesis from a benzaldehyde and a 2,2-dialkoxyethylamine. rsc.org | Provides direct access to the isoquinoline ring without an intermediate. | Improving yields and substrate scope for complex derivatives. |

| Modern Catalytic Methods | Multi-component reactions using transition-metal catalysts (e.g., Rhodium) to construct the isoquinoline core in a single step. rsc.org | High efficiency, regioselectivity, and ability to generate diverse substitutions. | Discovery of novel catalysts for C-H activation at the C-4 position to attach the benzoyl group. |

Targeted Drug Delivery Systems for 4-(4-Hexyloxybenzoyl)isoquinoline

A significant challenge for many potent isoquinoline-based anticancer agents is their poor solubility and potential for off-target toxicity. nih.gov Targeted drug delivery systems offer a promising solution to enhance therapeutic efficacy while minimizing side effects. Research has shown that encapsulating an isoquinoline derivative into liposomes conjugated with a targeting ligand, such as transferrin (Tf), can dramatically improve its performance. nih.govilo.orgplos.org Since transferrin receptors are frequently overexpressed on the surface of tumor cells, this approach allows the drug to be selectively delivered to the cancer cells via receptor-mediated endocytosis. nih.gov

Studies on a novel isoquinoline derivative demonstrated that its encapsulation in transferrin-conjugated liposomes led to superior antitumor activity compared to both the free drug and non-targeted liposomes. nih.govilo.org The targeted formulation exhibited high cytotoxicity against tumor cells but low cytotoxicity against normal cells, a highly desirable property for an anticancer agent. nih.govplos.org Future research on this compound should focus on developing similar targeted delivery systems.

Potential strategies include:

Liposomal Encapsulation: Formulating the compound within liposomes to improve solubility and circulation half-life.

Nanoparticle Conjugation: Attaching the compound to biocompatible nanoparticles.

Antibody-Drug Conjugates (ADCs): Linking the compound to a monoclonal antibody that targets a tumor-specific antigen.

These approaches could solve issues of poor solubility and facilitate selective delivery into tumor cells, thereby enhancing the therapeutic index of this compound. nih.gov

Combination Therapies involving this compound

The development of drug resistance is a major obstacle in cancer treatment. mdpi.com Combining therapeutic agents with different mechanisms of action is a key strategy to overcome resistance, enhance efficacy, and potentially reduce dosages to limit toxicity. The synergistic effect of combining natural compounds with conventional chemotherapeutic drugs is an area of growing interest. mdpi.commdpi.com

For instance, the isoquinoline alkaloid lycorine has been shown to inhibit the growth of non-small cell lung cancer cells and trigger apoptosis. mdpi.com Studies exploring its use in combination with standard chemotherapy could reveal synergistic interactions that lead to improved treatment outcomes. mdpi.com Similarly, berberine, another well-studied isoquinoline alkaloid, is known to have anticancer effects and its potential in combination therapies is being investigated. xiahepublishing.comresearchgate.net

Future research should systematically evaluate the potential of this compound in combination with other established anticancer drugs. The isobole method is a standard experimental design for evaluating whether the combined effect of two drugs is synergistic, additive, or antagonistic. mdpi.com Such preclinical studies could identify optimal drug combinations and ratios, providing a strong rationale for their advancement into clinical trials for various cancers.

Exploration of New Therapeutic Areas for Isoquinoline-Based Compounds

The isoquinoline scaffold is the basis for a vast number of natural and synthetic compounds with an exceptionally broad range of biological activities. nih.govwikipedia.org While the primary focus for many novel derivatives is often oncology, their therapeutic potential extends far beyond cancer treatment. nih.govnih.govresearchgate.net Isoquinoline alkaloids have been reported to possess significant antitumor, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties. nih.gov

This structural diversity translates into a wide array of pharmacological effects, as seen with well-known isoquinoline-derived drugs like the analgesic morphine, the vasodilator papaverine (B1678415), and the antibacterial agent berberine. pharmaguideline.comwikipedia.orgwisdomlib.org Therefore, a key future direction is the systematic screening of this compound and related analogs against a wide panel of biological targets to uncover new therapeutic applications.

Table 2: Potential Therapeutic Areas for Isoquinoline-Based Compounds

| Therapeutic Area | Reported Activity of Isoquinoline Alkaloids | Examples of Active Compounds |

|---|---|---|

| Oncology | Induction of cell cycle arrest, apoptosis, and autophagy. nih.govnih.gov | Berberine, Sanguinarine xiahepublishing.comnih.gov |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antiparasitic effects. nih.govmdpi.com | Berberine, Tetrandrine mdpi.com |

| Inflammation | Inhibition of pro-inflammatory mediators and immunomodulatory activity. nih.govmdpi.com | Tetrandrine, Boldine nih.govmdpi.com |

| Neurological Disorders | Analgesic, sedative, and acetylcholinesterase inhibition. nih.govwikipedia.org | Morphine, Codeine, Galanthamine nih.govwikipedia.org |

| Cardiovascular Diseases | Vasodilator and antihypertensive effects. pharmaguideline.comwikipedia.org | Papaverine, Debrisoquine pharmaguideline.com |

Screening this compound in these areas could lead to the discovery of novel treatments for infectious diseases, inflammatory conditions, or neurodegenerative disorders, significantly broadening its therapeutic implications.

Advanced Preclinical and Clinical Development Considerations

Advancing a promising compound like this compound from the laboratory to the clinic requires a rigorous and systematic preclinical and clinical development program. aristo-group.com The preclinical phase is designed to gather comprehensive data on the safety, toxicity, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics of the drug candidate before it can be tested in humans. aristo-group.comppd.com

Key preclinical studies include:

In vitro and in vivo toxicity studies: To identify potential target organs for toxicity and establish a safe starting dose for human trials. aristo-group.com

Pharmacokinetic (PK) analysis: To understand how the body processes the drug, which is essential for designing dosing schedules.

Efficacy studies in animal models: To demonstrate proof-of-concept that the drug can effectively treat the target disease in a living organism. ppd.com